Hexamidine diparaben
Description
Hexamidine diparaben (CAS 93841-83-9) is a diamidine derivative with the molecular formula C₆H₈N₂O₂·2C₇H₆O₃ and a molecular weight of 630.688 g/mol . Structurally, it consists of two benzamidine groups linked by a hexylene chain, esterified with two paraben (4-hydroxybenzoic acid) moieties. This compound is primarily used as a broad-spectrum antimicrobial agent, particularly in ophthalmic formulations and topical antiseptics. Its hydrophilic nature, evidenced by a logD (partition coefficient) of approximately -0.7 at pH 7.4 (similar to other hexamidine salts like HEX D and HEX H), enhances solubility for dermal delivery .
Hexamidine derivatives, including diparaben, are recognized by regulatory bodies such as the WHO (International Nonproprietary Name: Hexamidine) and the European Medicines Agency (XEVMPD code: SUB08029MIG) .
Properties
IUPAC Name |
4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2.2C7H6O3/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;2*8-6-3-1-5(2-4-6)7(9)10/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJROVKTVSNUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)O.C1=CC(=CC=C1C(=O)O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93841-83-9 | |
| Record name | Hexamidine diparaben | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-hydroxybenzoic acid, compound with p,p'-[hexane-1,6-diylbis(oxy)]bis(benzamidine) (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMIDINE DIPARABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBD058OZ1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hexamidine diparaben can be synthesized by reacting hexamidine with diparabenzoic acid. The reaction is typically carried out in organic solvents like ethanol or methanol under reflux conditions. The compound has been characterized through various methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to determine its molecular structure and properties.
Chemical Reactions Analysis
Hexamidine diparaben undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexamidine diparaben has a wide range of scientific research applications, including:
Chemistry: It is used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: It is used in biological studies to control microbial growth in cultures and samples.
Industry: It is used in the personal care industry as a preservative in cosmetics and skincare products.
Mechanism of Action
The exact mechanism of action of hexamidine diparaben is not fully understood. it is believed to involve binding to the negatively charged lipid membranes of pathogens, similar to quaternary ammonium compounds . This binding disrupts the integrity of the microbial cell membrane, leading to cell death. Hexamidine also exhibits enzyme inhibition properties, which contribute to its antimicrobial effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Physicochemical Properties of Hexamidine Derivatives
Structural Insights :
- Chain Length : Hexamidine (6 carbons) exhibits intermediate amoebicidal activity compared to propamidine (3 carbons, less active) and octamidine (8 carbons, more active). The chain length correlates with membrane penetration efficiency .
- Salt Forms : Diisethionate and diparaben salts enhance solubility. Diparaben’s esterified parabens may confer additional preservative effects .
Antimicrobial Efficacy
Table 2: Antimicrobial Activity Against Pathogens
Mechanistic Notes:
- Hexamidine’s diamidine groups bind to microbial DNA, disrupting replication. Parabens in diparaben may inhibit membrane-bound enzymes .
- Octamidine’s extended chain improves lipid bilayer interaction, enhancing protozoal lethality .
Table 3: Acute Toxicity (LD₅₀) and Subacute Effects
Regulatory Status :
Formulation and Stability
- Solubility : Hexamidine salts (logD ~ -0.7) are water-soluble, favoring topical gels and eye drops. Diparaben’s ester bonds may require pH-controlled environments for stability.
- Impurities: Key impurities (e.g., 4-((6-(4-carbamimidoylphenoxy)hexyl)oxy)benzamide) are monitored to ensure <0.1% in formulations.
Biological Activity
Hexamidine diparaben is a compound that has garnered attention in the fields of pharmacology and cosmetics due to its biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Composition
This compound is a derivative of hexamidine, which is known for its broad-spectrum antimicrobial activity. The chemical formula for this compound is . Its structure features two paraben moieties that enhance its preservative efficacy and stability.
Antimicrobial Activity
Mechanism of Action
this compound exerts its antimicrobial effects primarily through disruption of microbial cell membranes. It interferes with the integrity of the cell wall, leading to cell lysis and death. This mechanism makes it effective against a variety of pathogens, including bacteria and fungi.
Research Findings
A study highlighted the effectiveness of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results indicate that this compound demonstrates potent antimicrobial activity, particularly against E. coli and S. aureus .
Case Studies
-
Topical Application in Dermatology
A clinical trial investigated the use of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard treatment. -
Cosmetic Formulations
This compound has been incorporated into various cosmetic products due to its preservative properties. A study assessing consumer safety indicated that formulations containing this compound had lower microbial counts than those without it, demonstrating its effectiveness as a preservative agent .
Safety and Toxicology
While this compound is generally regarded as safe for topical use, some studies have reported potential skin irritation in sensitive individuals. The compound's safety profile continues to be evaluated through dermatological studies to ensure consumer safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
